N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

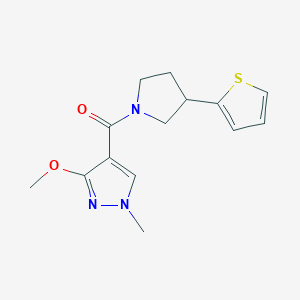

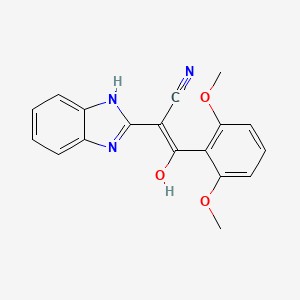

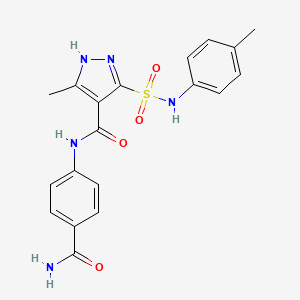

The molecular structure of this compound would consist of a benzenesulfonamide core, with a cyclopentylmethyl group attached to the nitrogen and a 2-hydroxyethoxy group also attached to the nitrogen.Chemical Reactions Analysis

As a sulfonamide, this compound might participate in typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions . The ether and alcohol groups might also participate in typical ether and alcohol reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent .科学的研究の応用

Selective Cyclooxygenase-2 Inhibition

Research on similar sulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoforms. These studies provide insights into the inhibition mechanism of carbonic anhydrases, a family of enzymes critical in many physiological processes, including respiration and acid-base balance (Di Fiore et al., 2011).

Herbicide Degradation Mechanisms

The hydrolysis and degradation pathways of sulfonylurea herbicides, which share a structural resemblance to the compound of interest, have been thoroughly investigated. These studies shed light on environmental behavior and the stability of such compounds, which could be relevant for understanding the environmental impact of related chemicals (Braschi et al., 1997).

Endothelin Receptor Antagonism

Biphenylsulfonamide derivatives have been explored for their role as endothelin-A (ETA) selective antagonists. Substitutions on these compounds have led to improved binding and functional activity, indicating their potential in treating conditions related to endothelin-1, a peptide implicated in various cardiovascular diseases (Murugesan et al., 1998).

Extraction of Environmental Contaminants

Innovative extraction techniques for emerging contaminants, such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, have been developed. These methods are crucial for environmental monitoring and assessing the risk of industrial chemicals (Speltini et al., 2016).

作用機序

Without specific studies, it’s hard to predict the mechanism of action of this compound. If it’s intended for biological use, it might interact with enzymes or receptors in the body, as many sulfonamides do.

Safety and Hazards

特性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBNKQQTBMYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)